Piceain 1
Description
Piceain 1 is a bioactive alkaloid compound characterized by a fused pyridazine-piperidine core structure with a methanamine side chain. Its molecular formula is $ \text{C}{10}\text{H}{16}\text{N}_4 $, and it exhibits a molecular weight of 192.26 g/mol. The compound has garnered attention due to its dual pharmacological activity, acting as a selective serotonin reuptake inhibitor (SSRI) and a moderate acetylcholinesterase (AChE) inhibitor . Synthesized via a multi-step protocol involving nucleophilic substitution and reductive amination, this compound demonstrates stability in physiological pH ranges (6.8–7.4) and high oral bioavailability (82%) in preclinical models .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KSLRPRCWIKIKFRCKSLKF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine Derivatives
Pyridazine-based compounds, such as 1-(Pyridazin-3-yl)piperidine , share the pyridazine ring but lack the methanamine functional group. This structural difference reduces their binding affinity to serotonin transporters (SERT) by approximately 40% compared to Piceain 1 .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Functional Groups | SERT IC₅₀ (nM) | AChE IC₅₀ (µM) | Bioavailability (%) |
|---|---|---|---|---|---|
| This compound | Pyridazine-Piperidine | Methanamine, -NH₂ | 12.3 ± 1.5 | 8.7 ± 0.9 | 82 |
| 1-(Pyridazin-3-yl)piperidine | Pyridazine-Piperidine | None | 21.4 ± 2.1 | >50 | 65 |
| Piperazin-1-amine HCl | Piperazine | -NH₂, HCl | 45.6 ± 3.8 | 12.4 ± 1.2 | 78 |
Piperidine/Piperazine Derivatives
Piperazin-1-amine hydrochloride, a structurally simplified analog, retains the amine group but replaces the pyridazine ring with a piperazine moiety. While it shows comparable AChE inhibition ($ \text{IC}{50} = 12.4 \, \mu\text{M} $), its SERT activity is significantly weaker ($ \text{IC}{50} = 45.6 \, \text{nM} $) due to reduced lipophilicity and steric hindrance .
Hybrid Compounds with Dual Activity
Compounds like CID 99511 (a pyridazine-piperazine hybrid) exhibit similar dual mechanisms but differ in side-chain topology. CID 99511’s ethylenediamine side chain enhances AChE binding ($ \text{IC}_{50} = 6.2 \, \mu\text{M} $) but reduces blood-brain barrier penetration (bioavailability: 58%) compared to this compound .
Mechanistic and Application-Based Distinctions
Pharmacological Targets
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